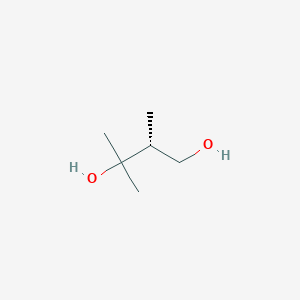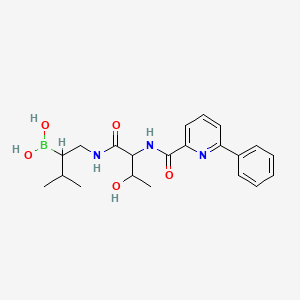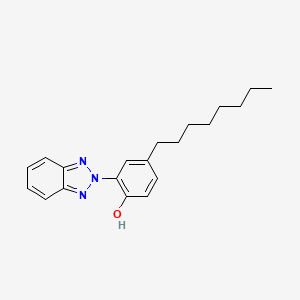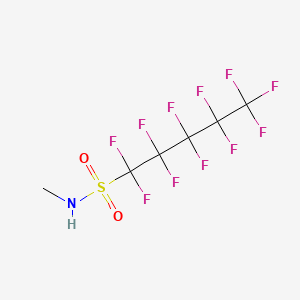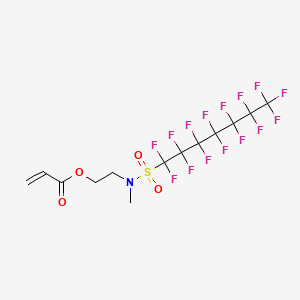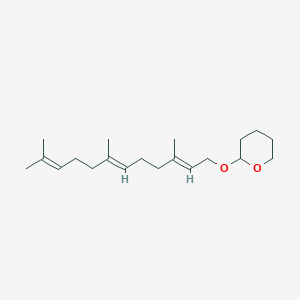
all-trans-Farnesol Tetrahydropyranyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
all-trans-Farnesol Tetrahydropyranyl Ether: is a chemical compound with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . It is an intermediate in the synthesis of Farnesyl Pyrophosphate Triammonium Salt-13C3, which is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of all-trans-Farnesol Tetrahydropyranyl Ether involves the protection of the hydroxyl group of all-trans-Farnesol using tetrahydropyranyl (THP) ether formation. This can be achieved through acid-catalyzed reactions, neutral reagent-mediated reactions, or heterogeneous catalyst-mediated reactions . The general reaction involves the use of dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to form the tetrahydropyranyl ether .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: all-trans-Farnesol Tetrahydropyranyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to all-trans-Farnesol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Regeneration of all-trans-Farnesol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
all-trans-Farnesol Tetrahydropyranyl Ether has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of all-trans-Farnesol Tetrahydropyranyl Ether involves its role as an intermediate in the synthesis of Farnesyl Pyrophosphate, which is crucial for the prenylation of proteins such as Ras . Prenylation is a post-translational modification that allows proteins to anchor to cell membranes, influencing various cellular processes . The compound may also interact with voltage-gated calcium channels, affecting calcium homeostasis .
Comparaison Avec Des Composés Similaires
all-trans-Farnesol: The parent compound without the tetrahydropyranyl protection.
Farnesyl Pyrophosphate: A downstream product in the mevalonate pathway.
Geranylgeraniol: Another isoprenoid involved in protein prenylation.
Uniqueness: all-trans-Farnesol Tetrahydropyranyl Ether is unique due to its role as a protected intermediate, allowing for selective reactions and modifications without affecting the hydroxyl group. This makes it valuable in synthetic chemistry for the preparation of more complex molecules .
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]oxane |
InChI |
InChI=1S/C20H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)14-16-22-20-13-5-6-15-21-20/h9,11,14,20H,5-8,10,12-13,15-16H2,1-4H3/b18-11+,19-14+ |
Clé InChI |
XPBIICJUTJFRKE-MMOYSQFZSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/COC1CCCCO1)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOC1CCCCO1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


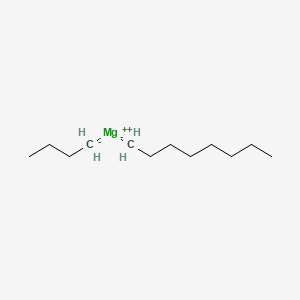
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)

![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
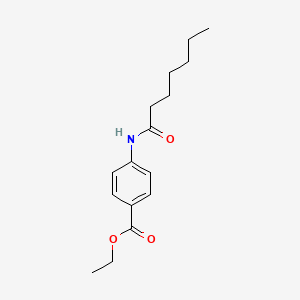
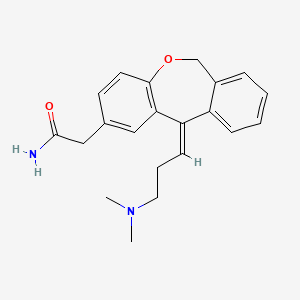
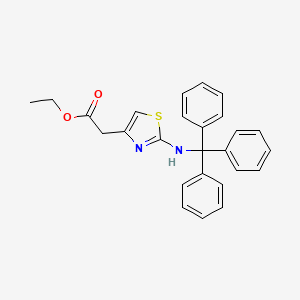
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
